molecular formula C20H20FN3OS B12276284 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide

Cat. No.: B12276284
M. Wt: 369.5 g/mol
InChI Key: NHYSHSKQIMQQEL-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, sulfanyl, pyrazolyl, and phenylethyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenyl thiol and 1-methyl-1H-pyrazole. These intermediates are then subjected to nucleophilic substitution reactions, coupling reactions, and acylation to form the final product. Common reagents used in these reactions include thionyl chloride, sodium hydride, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]acetamide

InChI

InChI=1S/C20H20FN3OS/c1-24-13-17(12-23-24)16-4-2-15(3-5-16)10-11-22-20(25)14-26-19-8-6-18(21)7-9-19/h2-9,12-13H,10-11,14H2,1H3,(H,22,25)

InChI Key

NHYSHSKQIMQQEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)CSC3=CC=C(C=C3)F

Origin of Product

United States

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